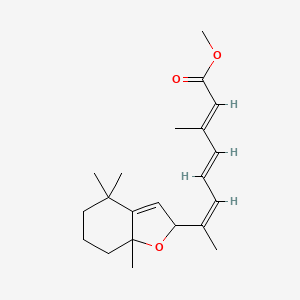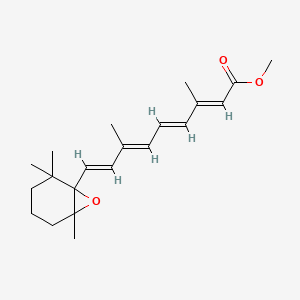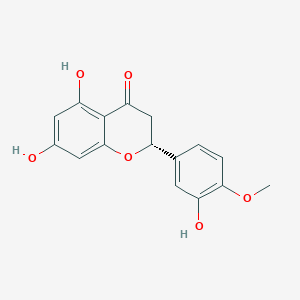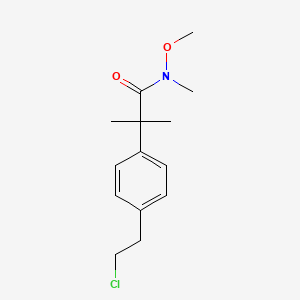
2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound of interest, 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, is a synthetic organic molecule. It has not been directly mentioned in available literature; however, various research studies have explored similar compounds, focusing on their synthesis, structural analysis, and properties, which can provide a foundational understanding for studying our compound of interest.
Synthesis Analysis
Synthesis of structurally similar compounds involves complex organic reactions, such as the halogenated hydrocarbon amination reaction and condensation with N,N-dimethylformamide dimethyl acetal. For instance, compounds with chloroethyl, methoxy, and dimethylpropanamide groups have been synthesized through multi-step reactions including nitration, methoxylation, acylation, and hydrolysis processes, highlighting the intricate methods required to produce such molecules (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using techniques like X-ray crystallography, revealing complex geometric configurations. For example, the study of crystal structures can show the triclinic space group of molecules and their crystallographic parameters, offering insights into the molecular arrangement and bonding patterns that could be expected for our target compound (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of various derivatives and products, highlighting their reactive nature and potential for chemical transformations. For instance, reactions with nucleophilic reagents or through methoxycarbonylation indicate the versatility of these compounds in synthetic chemistry (Bai et al., 2012).
Physical Properties Analysis
The physical properties of compounds in this category, such as their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. X-ray diffraction studies provide valuable data on crystal systems, unit cell dimensions, and space groups, contributing to a comprehensive physical profile (P. A. Ajibade et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for leveraging these compounds in various chemical processes. Studies on the methoxycarbonylation of alkynes and the formation of unsaturated esters or cascade reactions to α,ω-diesters showcase the chemical versatility and potential applications of these molecules (A. A. Núñez Magro et al., 2010).
Applications De Recherche Scientifique
Synthesis of π-Excess σ2 P,O Hybrid Ligands : A study explored the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a process that includes the use of compounds related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. These compounds have potential as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).
Spectrophotometric Analysis : A method for the determination of a compound similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, namely 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, was developed. This method is simple and reliable for determining the concentration of such compounds in aqueous solutions (Shu, 2011).
Synthesis and Evaluation as Antiestrogens : A series of 1,1-dichloro-2,2,3-triarylcyclopropanes were synthesized and evaluated as pure antiestrogens, demonstrating the potential medicinal applications of compounds structurally related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide (Day et al., 1991).
Lipoxygenase Inhibition : A study on heterocyclic compounds, including those structurally similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, showed moderate activities as lipoxygenase inhibitors, indicating their potential for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Synthesis of Antidepressant Derivatives : Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related to the compound , demonstrated their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity (Yardley et al., 1990).
Safety And Hazards
The safety and hazards of “2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide” are not known. However, similar compounds can cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled4.
Orientations Futures
There is no specific information available about the future directions of “2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide”. However, similar compounds are being studied for their potential uses in various fields56.
Please note that this information is based on the available data and there might be more comprehensive information in scientific literature that is not accessible through web search. For a more detailed analysis, please refer to relevant scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTLLYOYYVBGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


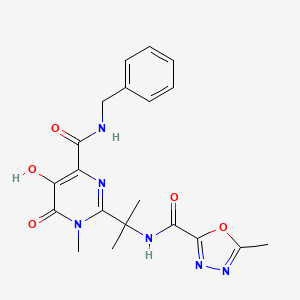
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
